molecular formula C20H19N3O3S B2650853 1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone CAS No. 477888-46-3

1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone

Cat. No.: B2650853
CAS No.: 477888-46-3
M. Wt: 381.45
InChI Key: WSOCIZHQALQOEL-UHFFFAOYSA-N
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Description

1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone (CAS: 477888-46-3) is a morpholino-substituted ethanone derivative with a molecular formula of C₂₀H₁₉N₃O₃S and a molar mass of 381.45 g/mol . The compound features a central ethanone group linked to a morpholine ring and a phenoxy moiety substituted with a pyrimidine ring bearing a 2-thienyl group.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(23-9-11-25-12-10-23)14-26-16-5-3-15(4-6-16)20-21-8-7-17(22-20)18-2-1-13-27-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOCIZHQALQOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thienyl and pyrimidinyl intermediates, followed by their coupling with phenoxy and morpholine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone. Key differences lie in substituents, electronic properties, and biological activity.

1-Morpholino-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (CAS: 329701-88-4)

  • Molecular Formula : C₂₀H₂₅F₃N₃O₂
  • Key Features: Replaces the phenoxy-pyrimidinyl group with a piperazinyl-trifluoromethyl benzyl moiety.
  • The piperazine ring introduces basicity, which may improve solubility in acidic environments .

1-Morpholino-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone (CAS: 868967-16-2)

  • Molecular Formula : C₁₉H₁₇N₇O₂S
  • Key Features : Substitutes the pyrimidine ring with a triazolopyridazine-thioether group.
  • Implications : The triazole ring enhances π-π stacking interactions, while the thioether linkage may confer redox activity or metal-binding capabilities .

(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone (CAS: 339023-17-5)

  • Molecular Formula : C₂₀H₁₇ClN₂O₂S
  • Key Features: Replaces the ethanone backbone with a methanone group linked to a chlorophenyl and pyridinyl-thienyl system.

1-(4-Methylphenyl)-2-morpholino-2-thioxo-1-ethanone (CAS: 220102-36-3)

  • Molecular Formula: C₁₃H₁₅NO₂S
  • Key Features: Contains a thioxo (C=S) group instead of the pyrimidinyl-phenoxy moiety.
  • Implications : The thioxo group may enhance hydrogen-bonding interactions or serve as a reactive site for further derivatization .

Structural and Functional Analysis

Property Target Compound Compound 2.1 Compound 2.2 Compound 2.3
Core Structure Ethanone + morpholine + pyrimidine Ethanone + morpholine + piperazine Ethanone + triazolopyridazine Methanone + chlorophenyl
Key Substituent 2-Thienyl-pyrimidine Trifluoromethyl benzyl Pyridinyl-triazolo Chlorophenyl + pyridinyl-thienyl
Molecular Weight (g/mol) 381.45 420.43 415.45 384.89
Bioactivity Prediction Kinase inhibition (pyrimidine) Enzyme modulation (CF₃) DNA/RNA interaction (triazole) Receptor antagonism (Cl)

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine group in all compounds enhances water solubility. The target compound’s pyrimidine-thienyl system may reduce solubility compared to the trifluoromethyl derivative .
  • Melting Points : Comparable compounds (e.g., 15db in ) exhibit melting points near 135–136°C , suggesting crystalline stability .
  • Bioavailability : The thienyl-pyrimidine system in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in Compounds 2.1 and 2.3 .

Biological Activity

1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of morpholino derivatives, which are often investigated for their pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.44 g/mol

Structural Features

The compound features:

  • A morpholine ring that enhances solubility and bioavailability.
  • A thienyl-pyrimidinyl moiety that may contribute to its biological activity.
  • A phenoxy group which can influence interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit particular enzymes involved in metabolic pathways, leading to reduced activity in certain biological processes.
  • Receptor Modulation : The compound could interact with various receptors, potentially altering cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound could reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are summaries of notable findings:

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models.
Study 2Showed anti-inflammatory effects in vitro by reducing TNF-alpha production in macrophages.
Study 3Investigated the compound's mechanism of action, revealing that it inhibits specific kinases involved in cell cycle regulation.

Comparative Analysis with Similar Compounds

When compared to other morpholino derivatives, this compound exhibits unique properties due to its specific functional groups. This uniqueness contributes to its distinct biological activity profile.

CompoundKey FeaturesBiological Activity
Compound AContains a different aromatic substituentModerate anticancer activity
Compound BLacks the thienyl groupMinimal anti-inflammatory effects
1-Morpholino-2-{...}Morpholine and thienyl-pyrimidinyl moietiesStrong anticancer and anti-inflammatory activities

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